2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is an organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole.
Substitution Reaction: The benzotriazole intermediate undergoes a substitution reaction with 4-methylphenol to form 2-(2H-benzotriazol-2-yl)-4-methylphenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a UV stabilizer in polymers, coatings, and adhesives to protect materials from UV degradation.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its potential use in photoprotection in dermatological applications.
Industry: Widely used in the production of UV-resistant plastics, paints, and other materials.
Mechanism of Action
The mechanism of action of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves the absorption of UV light. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, preventing the degradation of the material it is protecting. This compound acts as a UV filter, converting harmful UV radiation into harmless thermal energy .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)phenol: Known for its high UV absorption efficiency.
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Used in various industrial applications for UV protection.
Uniqueness
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of benzotriazole and acetamide functionalities, providing enhanced UV absorption and stability compared to other similar compounds .
Properties
Molecular Formula |
C22H16ClF3N4O2 |
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Molecular Weight |
460.8 g/mol |
IUPAC Name |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H16ClF3N4O2/c1-13-6-9-20(19(10-13)30-28-17-4-2-3-5-18(17)29-30)32-12-21(31)27-14-7-8-16(23)15(11-14)22(24,25)26/h2-11H,12H2,1H3,(H,27,31) |
InChI Key |
OHPFKKWYUHEAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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